molecular formula C17H22F3N3O3 B7160977 N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide

Cat. No.: B7160977
M. Wt: 373.4 g/mol
InChI Key: XJBMKRMWZGNFDT-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a benzoyl group, and a diazepane ring

Properties

IUPAC Name

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O3/c1-2-21-15(24)12-22-8-5-9-23(11-10-22)16(25)13-6-3-4-7-14(13)26-17(18,19)20/h3-4,6-7H,2,5,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBMKRMWZGNFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the reaction of ethylamine with a suitable precursor to form the diazepane ring, followed by the introduction of the trifluoromethoxybenzoyl group through a nucleophilic substitution reaction. The final step involves the acylation of the diazepane ring with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity to its target, while the diazepane ring provides structural stability. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[4-[2-(trifluoromethyl)benzoyl]-1,4-diazepan-1-yl]acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-ethyl-2-[4-[2-(methoxy)benzoyl]-1,4-diazepan-1-yl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-ethyl-2-[4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepan-1-yl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

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